2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
Description
Chemical Structure:
The compound 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole (CAS: 1247941-29-2) features a phenylimidazole core substituted with a tetramethyl-1,3,2-dioxaborolane group at the meta position. Its molecular formula is C₁₄H₁₈BN₂O₂, with a molecular weight of 260.12 g/mol .
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIOZOSFTAZNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313049-30-7 | |
| Record name | 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes. This suggests that the compound might interact with arenes or similar structures in biological systems.
Mode of Action
It is known that similar compounds can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst. This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with the target molecule.
Biochemical Pathways
The compound’s potential to borylate arenes suggests that it might affect pathways involving arene-containing molecules. The downstream effects of such interactions would depend on the specific roles of these molecules in the biological system.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 73 °c/15 mmhg and density of 0.912 g/mL at 25 °C, might influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential to borylate arenes, it might modify the structure and function of arene-containing molecules in the cell, leading to various downstream effects.
Biological Activity
The compound 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole is a boron-containing heterocyclic compound with potential biological applications. Its structure integrates a dioxaborolane moiety, which is known for its unique reactivity and biological interactions. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
- Molecular Formula : C₁₄H₁₈BNO₂
- Molecular Weight : 250.11 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. The boron atom in the dioxaborolane moiety enhances the compound's ability to interact with biological molecules through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Recent studies have shown that compounds containing imidazole and boron exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Escherichia coli | 8 | |
| This compound | Staphylococcus aureus | 4 |
These results suggest a promising avenue for developing new antimicrobial agents based on this compound.
Neuroprotective Effects
In a cellular model of neurodegeneration induced by hyperphosphorylated tau protein, compounds similar to this compound demonstrated the ability to restore cell viability. This indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
A notable study explored the effects of similar imidazole derivatives on bacterial infections. The study highlighted the efficacy of these compounds in reducing bacterial load in infected animal models while demonstrating low toxicity profiles .
Another investigation focused on the neuroprotective effects of imidazole derivatives in models of tauopathies. The findings indicated that these compounds could mitigate tau-induced cytotoxicity and promote neuronal survival .
Comparison with Similar Compounds
Key Properties :
- Boronate ester group enables participation in Suzuki reactions but requires inert storage (2–8°C) to prevent hydrolysis .
Structural and Functional Analogues
Compound A : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS: 710348-69-9)
- Structure : Benzimidazolone core with a boronate ester at position 3.
- Molecular Weight : 260.10 g/mol (similar to the target compound) .
- Key Differences :
Compound B : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Structure : Methyl-substituted imidazole with boronate ester at position 4.
- Molecular Weight : 208.07 g/mol (simpler structure) .
- Smaller size may improve solubility but limits aromatic interactions in coupling reactions .
Compound C : 2-(3-Chloro-4-(tetramethyl-dioxaborolan-2-yl)phenyl)-1H-imidazole (CAS: 2256755-72-1)
- Structure : Chloro-substituted phenylimidazole boronate.
- Molecular Weight : ~294.57 g/mol (higher due to Cl) .
- Enhanced steric hindrance may reduce reactivity compared to the non-halogenated target compound .
Compound D : 1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-imidazole (CAS: 1807937-82-1)
- Structure: Ethylphenoxy linker between imidazole and boronate.
- Molecular Weight : ~296.14 g/mol .
- Improved solubility in polar solvents due to the ether linkage .
Comparative Data Table
Research Findings
- Synthetic Utility : The target compound’s phenylimidazole structure balances reactivity and steric accessibility, making it superior to Compound C (chlorinated) and Compound D (bulky linker) in cross-coupling efficiency .
- Biological Relevance : Unlike Compound A (benzimidazolone), the target compound’s free NH group may enhance binding to biological targets, though specific activity data are lacking .
- Stability : Compound B’s methylated imidazole shows greater hydrolytic stability but reduced versatility in reactions requiring NH participation .
Q & A
Q. Key Reagents/Conditions :
- Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Bases: K₂CO₃ or NaOAc.
- Solvents: THF, DMF, or dioxane at 80–100°C .
Advanced: How do solvent polarity and catalyst selection influence reaction efficiency in cross-coupling steps?
Q. Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of boronate intermediates but may promote side reactions. Non-polar solvents (e.g., THF) reduce hydrolysis of the boronate group but require higher temperatures .
- Catalyst Optimization : Pd(PPh₃)₄ is effective for aryl iodides, while PdCl₂(dppf) improves yields for bromides. Ligand-free systems (e.g., Pd/C) reduce costs but require longer reaction times .
- Example : In , coupling with Pd(dba)₂ in THF at 80°C achieved 33% yield after column chromatography (SiO₂, pentane/EtOAc).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and imidazole protons (δ 7.5–8.0 ppm). The tetramethyl-dioxaborolane group shows distinct singlets for methyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirm imidazole N-H stretches (~3150 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N percentages .
Advanced: How to mitigate purification challenges caused by the boronate group’s sensitivity?
Q. Methodological Answer :
- Chromatography : Use silica gel columns with deactivated solvents (e.g., EtOAc with 1% triethylamine) to prevent boronate hydrolysis .
- Crystallization : Recrystallize from dry hexane/EtOAc under argon to avoid moisture .
- Stability Testing : Monitor decomposition via ¹H NMR (boronate methyl signal integrity) over 48 hours in DMSO-d₆ .
Basic: What role does the tetramethyl-dioxaborolane group play in medicinal chemistry applications?
Methodological Answer :
The boronate moiety enables:
- Suzuki Cross-Coupling : Facilitates late-stage diversification in drug candidates (e.g., biaryl motifs in kinase inhibitors) .
- Protease Inhibition : Acts as a transition-state analog in serine protease inhibitors (e.g., boronic acid-based drugs like bortezomib) .
Advanced: How to evaluate hydrolytic stability and storage conditions for this compound?
Q. Methodological Answer :
- Hydrolytic Studies : Dissolve in CDCl₃/D₂O (1:1) and track boronate degradation via ¹¹B NMR (disappearance of δ 30 ppm signal) .
- Optimal Storage : Store at –20°C under argon with molecular sieves. Purity remains >90% for 6 months .
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify hydrolysis byproducts .
Basic: How is computational modeling used to predict reactivity of this compound?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites on the imidazole ring .
- Docking Studies : Simulate binding to biological targets (e.g., IDO1 enzyme) using AutoDock Vina. Align boronate groups with active-site metal ions .
Advanced: What strategies improve regioselectivity in functionalizing the imidazole ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
